CM-675 PDE5 Inhibitory Potency Compared to Sildenafil, Vardenafil, and Tadalafil
CM-675 inhibits PDE5A with an IC50 of 114 nM [1]. This is approximately 70-fold weaker than vardenafil (IC50 = 0.1–1.6 nM) [2] and sildenafil (IC50 = 1.6–5.2 nM) [2], and 30-fold weaker than tadalafil (IC50 = 4.0 nM) [2]. However, CM-675 is not intended to compete on PDE5 potency alone; its differentiation lies in the dual PDE5/HDAC1 activity profile absent in single-target comparators.
| Evidence Dimension | PDE5A inhibition IC50 |
|---|---|
| Target Compound Data | 114 nM |
| Comparator Or Baseline | Sildenafil: 1.6–5.2 nM; Vardenafil: 0.1–1.6 nM; Tadalafil: 4.0 nM |
| Quantified Difference | CM-675 is 20–70 fold less potent against PDE5A |
| Conditions | Recombinant PDE5A enzyme assay |
Why This Matters
For applications requiring pure PDE5 inhibition, single-target agents offer superior potency; CM-675 should be procured only when dual PDE5/HDAC inhibition is experimentally required.
- [1] Rabal O, Sánchez-Arias JA, Cuadrado-Tejedor M, de Miguel I, Pérez-González M, García-Barroso C, Ugarte A, Estella-Hermoso de Mendoza A, Sáez E, Espelosin M, Ursua S, Tan H, Wu W, Xu M, Garcia-Osta A, Oyarzabal J. Discovery of in Vivo Chemical Probes for Treating Alzheimer's Disease: Dual Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylase Selective Inhibitors. ACS Chem Neurosci. 2019 Mar 20;10(3):1765-1782. View Source
- [2] PMC4155803 Table 3. Comparison of PDE5 inhibitors. View Source
